molecular formula C18H20N2O3 B4462411 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide

2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide

Cat. No. B4462411
M. Wt: 312.4 g/mol
InChI Key: UQKMMLYPJNXHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide, also known as DPA-714, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamides and has been found to have promising applications in the field of neuroscience and cancer research.

Mechanism of Action

2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide binds specifically to the TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the regulation of mitochondrial function and is also a biomarker of neuroinflammation. By binding to TSPO, 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide can be used to visualize neuroinflammation in vivo.
Biochemical and Physiological Effects:
2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide has been found to have a high affinity for TSPO and is highly selective for this protein. It has been shown to have no significant effects on other receptors or enzymes in the brain. 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide has also been found to be safe and well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide in lab experiments is its high selectivity for TSPO. This allows for accurate visualization of neuroinflammation in vivo. However, one limitation of using 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide is its relatively short half-life, which can limit its use in longitudinal studies.

Future Directions

There are several future directions for research on 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide. One area of interest is the use of 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide in the early detection of neuroinflammation in various neurological disorders. Another area of interest is the use of 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide in the development of new treatments for neuroinflammatory diseases. Additionally, there is potential for the use of 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide in cancer research, as TSPO is also expressed in cancer cells.

Scientific Research Applications

2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide has been extensively studied for its potential use in the field of neuroscience. It has been found to bind specifically to the translocator protein (TSPO), which is a biomarker of neuroinflammation. 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide has been used in positron emission tomography (PET) imaging studies to visualize neuroinflammation in various neurological disorders, including Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

2-[2-(2,4-dimethylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-8-9-16(12(2)10-11)23-13(3)18(22)20-15-7-5-4-6-14(15)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKMMLYPJNXHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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